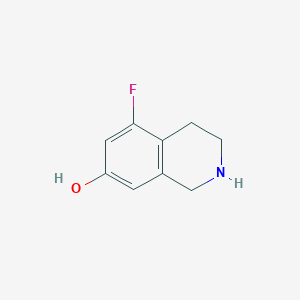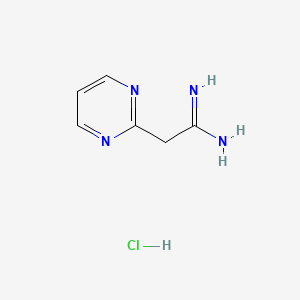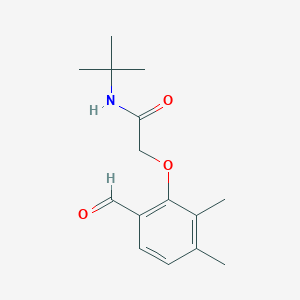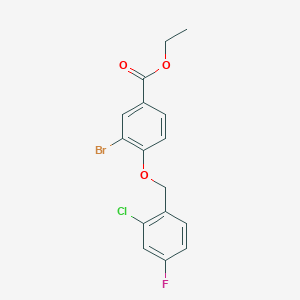
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the third position and a 2-chloro-4-fluorobenzyl group at the fourth position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield ethyl 3-bromobenzoate.
Nucleophilic Substitution: Ethyl 3-bromobenzoate is then reacted with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Ethyl 3-bromo-4-fluorobenzoate
- Ethyl 3-bromo-4-chlorobenzoate
- Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate
Comparison: Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This combination can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of fluorine can enhance the compound’s metabolic stability and lipophilicity, while bromine can influence its reactivity in substitution reactions.
Properties
Molecular Formula |
C16H13BrClFO3 |
|---|---|
Molecular Weight |
387.63 g/mol |
IUPAC Name |
ethyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H13BrClFO3/c1-2-21-16(20)10-4-6-15(13(17)7-10)22-9-11-3-5-12(19)8-14(11)18/h3-8H,2,9H2,1H3 |
InChI Key |
XSSZOBQKXRSJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


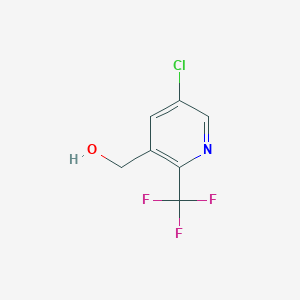
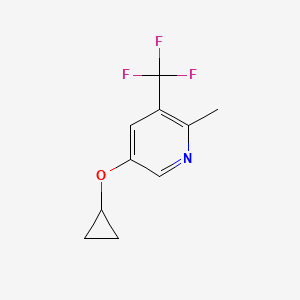
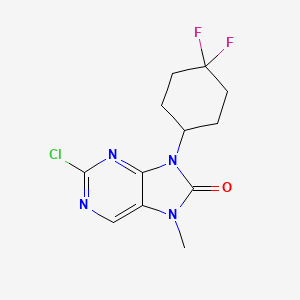
![(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12999096.png)
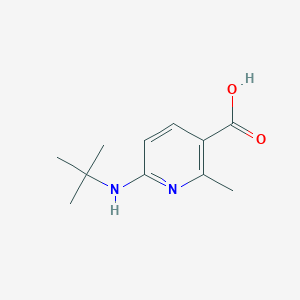


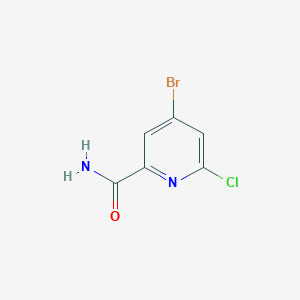
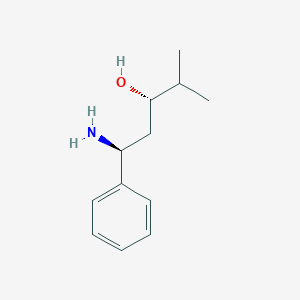
![6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12999142.png)

